An In-Depth Technical Guide to 1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications.
Core Physicochemical Properties
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is a distinct molecule within the vast family of pyrrole-containing compounds. A clear understanding of its fundamental properties is the first step in harnessing its potential.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2][3] |
| CAS Number | 1142201-80-6 | [4] |
Synthesis of Substituted Pyrrole-3-carbaldehydes: The Vilsmeier-Haack Approach
While specific literature detailing the synthesis of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde is not abundant, a robust and widely applicable method for the formylation of pyrroles is the Vilsmeier-Haack reaction.[5] This reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring, such as a substituted pyrrole.
The causality behind this choice of reaction lies in its efficiency and regioselectivity, which is often dictated by the steric and electronic nature of the substituents on the pyrrole ring. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃). It acts as a mild electrophile, which is crucial when dealing with the often-reactive pyrrole ring.
Experimental Protocol: A Representative Vilsmeier-Haack Formylation
The following is a generalized, self-validating protocol for the synthesis of a pyrrole-3-carbaldehyde.
Step 1: Formation of the Vilsmeier Reagent
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In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).
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Cool the flask in an ice bath to 0°C.
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Slowly add phosphoryl chloride (POCl₃) dropwise with constant stirring. The reaction is exothermic, and maintaining a low temperature is critical to control the formation of the Vilsmeier reagent.
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Allow the mixture to stir at 0°C for 30 minutes.
Step 2: Formylation of the Pyrrole
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Dissolve the starting substituted pyrrole in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
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Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours, monitored by Thin Layer Chromatography).
Step 3: Work-up and Purification
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Pour the reaction mixture slowly into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and quench the reaction.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product is then purified by column chromatography on silica gel.
Caption: Vilsmeier-Haack synthesis workflow.
Structural Characterization
The structural elucidation of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups, each with a unique chemical shift due to their different electronic environments. The aldehydic proton will appear as a singlet at a characteristic downfield shift (typically 9-10 ppm). The remaining proton on the pyrrole ring would also present as a singlet.
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¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 180-200 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
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A strong C=O stretching vibration for the aldehyde group, typically around 1660-1700 cm⁻¹.
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C-H stretching vibrations for the methyl groups and the pyrrole ring C-H, usually in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 137.18.
Role in Drug Discovery and Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6]
The introduction of a carbaldehyde group at the 3-position of the pyrrole ring provides a versatile chemical handle for further synthetic modifications. This allows for the generation of diverse libraries of compounds for screening against various therapeutic targets. For instance, the aldehyde can be converted into imines, oximes, or other functional groups, leading to new chemical entities with potentially enhanced biological activity.
While specific biological data for 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde is not extensively reported in peer-reviewed literature, its structural features suggest potential as an intermediate in the synthesis of more complex, biologically active molecules. The trimethyl substitution pattern influences the electronics and lipophilicity of the molecule, which can be fine-tuned in subsequent synthetic steps to optimize pharmacokinetic and pharmacodynamic properties.
A hypothetical application could involve its use as a building block in the synthesis of kinase inhibitors, a common strategy in cancer drug discovery.
Caption: Potential role in kinase inhibition.
Conclusion
1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde, with a molecular weight of 137.18 g/mol , represents a valuable, albeit understudied, member of the pyrrole family. Its synthesis can be approached through established methods like the Vilsmeier-Haack reaction, and its structure confirmed by standard spectroscopic techniques. The true potential of this compound likely lies in its utility as a versatile intermediate for the synthesis of novel therapeutic agents, leveraging the proven biological significance of the pyrrole scaffold. Further research into its own biological activity and its application in targeted synthesis is warranted.
References
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Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. (n.d.). CSIR-National Institute of Oceanography. Retrieved February 14, 2026, from [Link]
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Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). SynOpen. Retrieved February 14, 2026, from [Link]
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Pankova, A. S., et al. (2013). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. Retrieved February 14, 2026, from [Link]
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Synthesis, characterization and biological activity of novel pyrrole compounds. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]
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Recent Advancements in Pyrrole Synthesis. (2021). National Institutes of Health. Retrieved February 14, 2026, from [Link]
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Synthesis and biological evaluation of some novel pyrrole derivatives. (2021). CABI Digital Library. Retrieved February 14, 2026, from [Link]
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Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. (n.d.). J-GLOBAL. Retrieved February 14, 2026, from [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). MDPI. Retrieved February 14, 2026, from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved February 14, 2026, from [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
